molecular formula C16H15N B1607430 1,3-Dimethyl-2-phenylindole CAS No. 3558-28-9

1,3-Dimethyl-2-phenylindole

Cat. No. B1607430
CAS RN: 3558-28-9
M. Wt: 221.3 g/mol
InChI Key: CINHHVCRUDHEHC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-phenylindole is an organic compound with a fused indole ring system. Its chemical structure consists of a central indole core (a bicyclic aromatic heterocycle) bearing two methyl groups at positions 1 and 3, as well as a phenyl group attached to position 2. The indole moiety imparts significant biological and synthetic relevance due to its presence in various natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of 1,3-dimethyl-2-phenylindole can be achieved through several methods. One notable approach involves a one-pot, three-component Fischer indolization–indole N-alkylation sequence . This process combines readily available building blocks, including aryl hydrazines, ketones, and alkyl halides, to generate densely substituted indole products. The protocol is rapid (total reaction time under 30 minutes), operationally straightforward, and generally high yielding. Researchers have successfully applied this method to synthesize a variety of 1,2,3-trisubstituted indoles .

Scientific Research Applications

Chemical Reactions and Synthesis

1,3-Dimethyl-2-phenylindole has been explored in various chemical reactions and synthesis processes. Bailey et al. (1972) found that 1,3-dimethylindole reacts with arylsulphonyl azides to form 1,3-dimethyl-2-arylsulphonylaminoindoles, demonstrating its reactivity and potential in creating new compounds (Bailey, Buckley, & Warr, 1972). Guillon et al. (2019) synthesized 1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole, showing its utility in creating molecules with potential antiprotozoal activity (Guillon et al., 2019).

Dyes and Pigments

1,3-Dimethyl-2-phenylindole is instrumental in the synthesis of various dyes and pigments. Seferoğlu et al. (2008) investigated hetarylazoindole dyes, obtained by coupling 1,3-dimethyl-2-phenylindole with other compounds, emphasizing its role in color chemistry (Seferoğlu, Ertan, Hökelek, & Şahin, 2008).

Drug Development

This compound also finds application in drug development. For instance, Fensome et al. (2008) discussed its use in the design and synthesis of progesterone receptor modulators, highlighting its potential in female healthcare (Fensome et al., 2008).

Molecular Studies

1,3-Dimethyl-2-phenylindole is used in various molecular studies. Erra-Balsells (1987) explored its mass spectral fragmentation patterns, which is crucial in understanding its chemical behavior and interactions (Erra-Balsells, 1987).

properties

IUPAC Name

1,3-dimethyl-2-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-12-14-10-6-7-11-15(14)17(2)16(12)13-8-4-3-5-9-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINHHVCRUDHEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360990
Record name 1,3-dimethyl-2-phenylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2-phenylindole

CAS RN

3558-28-9
Record name 1,3-Dimethyl-2-phenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3558-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dimethyl-2-phenylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
KM Biswas, RN Dhara, H Mallik… - Magnetic resonance in …, 1985 - Wiley Online Library
13 C signal assignments of 3‐ethyl‐1‐methylindole (1), 1‐methyl‐3‐phenylindole (3), 1,3‐dimethyl‐2‐phenylindole (5), 1‐methyl‐2,3‐diphenylindole (10), 1,5‐dimethyl‐2,3‐…
W Shao, SL You - Chemistry–A European Journal, 2017 - Wiley Online Library
The first copper‐catalyzed intermolecular asymmetric propargylic dearomatization/annulation cascade sequence of indoles via a copper‐allenylidene amphiphilic intermediate has …
AS Bailey, R Scattergood, WA Warr - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
3-Ethyl-2-methylindole reacted with tosyl azide forming 3-ethyl-2-methyl-3-p-tolylsulphonylamino-3H-indole in good yield; 3-methyl-2-phenylindole formed the analogous compound in …
Number of citations: 3 pubs.rsc.org
DL Horrocks - The Journal of Chemical Physics, 1969 - pubs.aip.org
A new process of self‐quenching has been observed which seems to involve the dissipation of excitation energy through the formation of hydrogen bonds or possibly a proton‐transfer …
Number of citations: 10 pubs.aip.org
I Saito, R Nagata, H Nakagawa… - Free Radical …, 1987 - Taylor & Francis
Application of newly-developed water-soluble singlet oxygen sources in the oxidation of biologically important compounds and the electron-transfer process involving singlet oxygen …
Number of citations: 14 www.tandfonline.com
ET Nadres, A Lazareva, O Daugulis - The Journal of organic …, 2011 - ACS Publications
The palladium-catalyzed direct arylation of indoles, pyrroles, and furans by aryl chlorides has been demonstrated. The method employs a palladium acetate catalyst, 2-(…
Number of citations: 184 pubs.acs.org
CK Bradsher - Chemical Reviews, 1946 - ACS Publications
It is well known that the carbonyl groups of aldehydes and, much more rarely, ketones in the presence ofacid catalysts may condense with reactive aromatic nuclei. If the condensation is …
Number of citations: 72 pubs.acs.org
H Kofod, LE Sutton, J Jackson - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… The Ph-C moment can also be calculated from 1 : 3-dimethylindole (2.04 D) and 1 : 3-dimethyl-2-phenylindole (2.18 D), to be Pph-0 = 0-14 D, which is in the opposite direction. The …
Number of citations: 2 pubs.rsc.org
X Ji, D Li, Z Wang, M Tan, H Huang… - Asian Journal of …, 2018 - Wiley Online Library
A one‐pot synthesis of 4‐quinolones starting from indoles is disclosed. This cascade reaction involves a photocatalytic aerobic oxidation of indoles using visible light and a subsequent …
Number of citations: 30 onlinelibrary.wiley.com
Y Li, H Tong, Y Li, K Chen, Y Zhu - Advanced Synthesis & …, 2023 - Wiley Online Library
A visible light‐induced transition metal‐free benzylic C(sp 3 )−C(sp 2 ) defluorinative coupling between indole derivatives and polyfluoroarenes via the sequential electron transfer‐…
Number of citations: 2 onlinelibrary.wiley.com

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